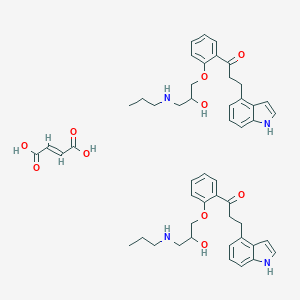
1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indo l-4-yl)-, (E)-2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indol-4-yl)-, (E)-2-butenedioate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "KI-696" and belongs to the class of indole-based compounds. In
Mécanisme D'action
KI-696 exerts its therapeutic effects by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in various cellular processes such as cell proliferation, apoptosis, and inflammation. By inhibiting the activity of GSK-3β, KI-696 can prevent the growth of cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and Physiological Effects:
KI-696 has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. It has also been found to reduce the production of inflammatory cytokines, leading to a decrease in inflammation. Additionally, KI-696 has been found to protect neurons from oxidative stress and inflammation, leading to a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using KI-696 in lab experiments is its specificity for GSK-3β inhibition. This allows for targeted inhibition of this enzyme without affecting other cellular processes. Additionally, KI-696 has been found to have low toxicity in animal studies, making it a potentially safe treatment option. However, one limitation of using KI-696 in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on KI-696. One area of research could be investigating its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, further research could be conducted to explore its potential use in treating other inflammatory diseases beyond cancer. Finally, more research could be conducted to investigate its potential use in treating neurodegenerative diseases, particularly in animal models.
Méthodes De Synthèse
The synthesis of KI-696 involves the reaction of 1-(2-bromoacetyl)-3-(1H-indol-4-yl)urea with 2-(2-hydroxy-3-(propylamino)propoxy)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-butanedioic acid to form KI-696.
Applications De Recherche Scientifique
KI-696 has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. Additionally, KI-696 has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
109947-21-9 |
|---|---|
Nom du produit |
1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indo l-4-yl)-, (E)-2-butenedioate |
Formule moléculaire |
C50H60N4O10 |
Poids moléculaire |
877 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(1H-indol-4-yl)propan-1-one |
InChI |
InChI=1S/2C23H28N2O3.C4H4O4/c2*1-2-13-24-15-18(26)16-28-23-9-4-3-7-20(23)22(27)11-10-17-6-5-8-21-19(17)12-14-25-21;5-3(6)1-2-4(7)8/h2*3-9,12,14,18,24-26H,2,10-11,13,15-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clé InChI |
LEHREMZJOFLRFF-WXXKFALUSA-N |
SMILES isomérique |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
Synonymes |
1-Propanone, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-(1H-indo l-4-yl)-, (E)-2-butenedioate (2:1) (salt) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B34027.png)

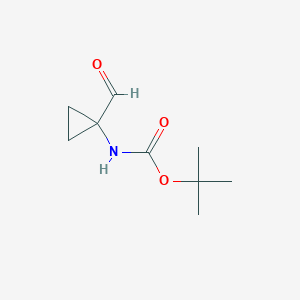
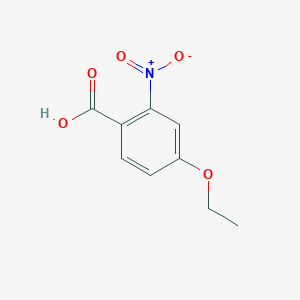






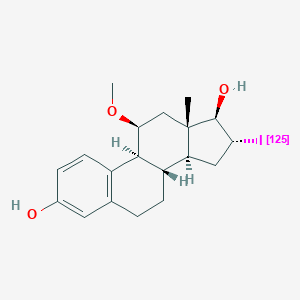

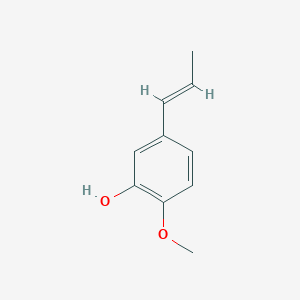
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)